molecular formula C12H20N2 B3028384 1,3-Bis(dimethylaminomethyl)benzene CAS No. 19851-44-6

1,3-Bis(dimethylaminomethyl)benzene

Cat. No.: B3028384
CAS No.: 19851-44-6
M. Wt: 192.3 g/mol
InChI Key: OUWLQMIJGBZEME-UHFFFAOYSA-N
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Description

1,3-Bis(dimethylaminomethyl)benzene (CAS 19851-44-6) is an aromatic compound featuring a benzene ring disubstituted at the 1 and 3 positions with dimethylaminomethyl groups (–CH₂N(CH₃)₂) . These substituents confer significant electron-donating properties due to the inductive effects of the tertiary amines, making this compound a versatile building block and ligand in scientific research . Its primary research value lies in coordination chemistry and catalysis, where it acts as a precursor for synthesizing organometallic complexes . The mechanism of action involves the lone pair of electrons on the nitrogen atoms, enabling the compound to coordinate to metal centers and modulate their catalytic activity . Furthermore, its structural motif is valuable in organic synthesis for constructing more complex molecules and is investigated for its role in biochemical applications, such as enzyme inhibition studies, due to its ability to interact with active sites . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWLQMIJGBZEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19851-44-6
Record name 1,3-Bis(dimethylaminomethyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(dimethylaminomethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzene with formaldehyde and dimethylamine under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(dimethylaminomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction produces primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

1,3-Bis(dimethylaminomethyl)benzene has the molecular formula C12H20N2C_{12}H_{20}N_2. Its structure features two dimethylaminomethyl groups attached to a benzene ring, which contributes to its reactivity and utility in chemical processes. The compound is known for its high viscosity and low yellowing properties when used as a curing agent, making it suitable for various industrial applications.

Applications in Polymer Chemistry

  • Curing Agent for Epoxy Resins
    • This compound is widely used as a curing agent in epoxy resin formulations. Its ability to rapidly react with epoxy compounds allows for the development of strong and durable materials at ambient temperatures. This property is particularly beneficial in coatings and adhesives where quick curing is essential .
  • Synthesis of Polyamides
    • The compound serves as a monomer in the synthesis of polyamides through catalytic dehydrogenation processes. It facilitates the formation of poly(vinylogous urethane) vitrimers, which are materials that exhibit both thermosetting and thermoplastic properties . This versatility makes it valuable in producing high-performance materials used in automotive and aerospace industries.
  • Ligands in Organometallic Chemistry
    • This compound has been utilized as a ligand in the synthesis of hypervalent organometallic compounds. Its ability to coordinate with metal centers enhances the catalytic properties of these complexes, leading to improved efficiency in various chemical reactions .

Case Study 1: Epoxy Resin Formulations

Research has demonstrated that incorporating this compound into epoxy formulations results in significantly lower viscosity compared to traditional amines. This characteristic allows for easier processing and application while maintaining rapid cure times even under adverse conditions .

PropertyTraditional AminesThis compound
ViscosityHighLow
Cure TimeLongerRapid
YellowingHighLow

Case Study 2: Polyamide Synthesis

In studies focusing on polyamide production, this compound was shown to enhance the mechanical properties of the resulting polymers. The incorporation of this compound led to improved tensile strength and thermal stability, making it suitable for demanding applications .

Safety Considerations

While this compound offers numerous advantages in industrial applications, it is important to note that it poses certain health risks. The compound is classified as hazardous, causing severe skin burns and eye damage upon contact. Proper safety protocols must be adhered to when handling this material .

Mechanism of Action

The mechanism of action of 1,3-Bis(dimethylaminomethyl)benzene involves its interaction with various molecular targets. The dimethylaminomethyl groups can participate in nucleophilic and electrophilic reactions, allowing the compound to act as a versatile intermediate in chemical synthesis. The specific pathways and targets depend on the context of its use, such as in catalysis or as a ligand .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and physical properties of 1,3-Bis(dimethylaminomethyl)benzene and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
This compound - C₁₂H₁₈N₂* 198.28* –CH₂N(CH₃)₂ Strong electron-donating, potential bidentate ligand
1,3-Bis(methoxymethyl)benzene 22072-45-3 C₁₀H₁₄O₂ 166.22 –CH₂OCH₃ Moderate electron-donating (via methoxy)
1,3-Bis(aminomethyl)benzene 1477-55-0 C₈H₁₂N₂ 136.19 –CH₂NH₂ Primary amines; basic, chelating agent
1,3-Bis(bromomethyl)benzene 626-15-3 C₈H₈Br₂ 263.96 –CH₂Br Electrophilic reactivity (leaving group)
N,N,N',N'-Tetramethylbenzene-1,3-diamine 22440-93-3 C₁₀H₁₆N₂ 164.25 –N(CH₃)₂ Direct dimethylamino substituents; weaker steric hindrance

*Inferred based on structural analysis.

Key Observations:
  • Electronic Effects: The dimethylaminomethyl groups in the target compound donate electrons more effectively than methoxymethyl (–CH₂OCH₃) or bromomethyl (–CH₂Br) groups. This enhances the benzene ring’s activation toward electrophilic substitution compared to brominated analogs .
  • Steric Hindrance: The methylene (–CH₂–) spacer in this compound increases steric bulk compared to N,N,N',N'-tetramethylbenzene-1,3-diamine, which lacks the spacer .
1,3-Bis(methoxymethyl)benzene
  • Reactivity: Methoxymethyl groups activate the benzene ring for electrophilic substitution but are less nucleophilic than dimethylaminomethyl groups.
  • Applications : Used as a solvent or intermediate in organic synthesis due to its stability .
1,3-Bis(aminomethyl)benzene
  • Reactivity : Primary amines (–CH₂NH₂) are highly basic and participate in Schiff base formation or metal coordination.
  • Applications : Acts as a chelating agent in coordination chemistry and a precursor for pharmaceuticals .
1,3-Bis(bromomethyl)benzene
  • Reactivity : Bromine substituents enable nucleophilic substitution (e.g., alkylation) or elimination reactions.
  • Applications : Key intermediate in synthesizing polymers or cross-linking agents .
N,N,N',N'-Tetramethylbenzene-1,3-diamine
  • Reactivity: Direct dimethylamino groups (–N(CH₃)₂) enhance electron density but limit steric flexibility.
  • Applications : Used as a ligand in palladium-catalyzed coupling reactions .
Target Compound (this compound)
  • Reactivity : Tertiary amines stabilize metal complexes via lone-pair donation. The methylene spacer allows flexible coordination geometry.
  • Applications: Potential use in C–H bond functionalization (similar to N,O-bidentate directing groups in ) and polymer cross-linking.

Biological Activity

1,3-Bis(dimethylaminomethyl)benzene, commonly known as N,N'-(1,3-xylylene)bis(dimethylamine), is an organic compound with the molecular formula C12_{12}H20_{20}N2_2. It features two dimethylaminomethyl groups attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is synthesized through several methods, typically involving the reaction of benzene with formaldehyde and dimethylamine under acidic conditions. This compound is a colorless to light yellow liquid at room temperature and has a molecular weight of 192.30 g/mol .

Synthesis Methods

  • Laboratory Synthesis : Reaction of benzene with formaldehyde and dimethylamine in the presence of hydrochloric acid as a catalyst.
  • Industrial Production : Optimized for higher yields using controlled reaction parameters.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dimethylaminomethyl groups allow for nucleophilic and electrophilic reactions, making it a versatile intermediate in biochemical processes.

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes by binding to active sites, thus altering their function.
  • Ligand Properties : It acts as a ligand in the formation of organometallic complexes, which may have implications in catalysis and drug design .

Case Studies

  • Curare-like Activity : Research has shown that derivatives of compounds similar to this compound exhibit myorelaxant activity in animal models. These findings suggest potential applications in muscle relaxation therapies .
  • Metalloenzyme Catalysis : Studies involving artificial metalloenzymes have utilized this compound as a ligand to enhance catalytic efficiency in biochemical reactions .

Applications in Research and Industry

This compound has several applications across different fields:

  • Chemistry : Used as a reagent in organic synthesis and as a ligand in organometallic chemistry.
  • Biology : Investigated for its interactions with biomolecules and potential therapeutic effects.
  • Medicine : Ongoing research aims to explore its use in developing new drugs targeting various diseases.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibitor; muscle relaxant
2-(Diethylaminomethyl)phenyl bromideStructureSimilar reactivity; less studied
1,4-DimethylbenzeneStructureLacks biological activity

Q & A

Q. How to design a robust assay for evaluating its chelating properties?

  • Methodological Answer :
  • Titrate with metal salts (e.g., CuCl2_2) in methanol/water (9:1). Monitor UV-Vis absorbance shifts (e.g., λmax_{\text{max}} 250–300 nm for ligand-metal charge transfer).
  • Calculate binding constants (Ka_a) via Benesi-Hildebrand plots. Validate with Job’s method to determine stoichiometry.
  • Compare with EDTA as a reference chelator to benchmark efficiency .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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